REACTION_CXSMILES
|
Cl.[F:2][C:3]1[C:8]([NH:9][C:10]2[C:15]([C:16]3[N:24]=[CH:23][N:22]=[C:21]4[C:17]=3[N:18]=[CH:19][N:20]4C3CCCCO3)=[CH:14][CH:13]=[CH:12][N:11]=2)=[C:7]([F:31])[CH:6]=[CH:5][C:4]=1[NH:32][S:33]([C:36]1[CH:40]=[CH:39][O:38][CH:37]=1)(=[O:35])=[O:34]>>[N:24]1[C:16]([C:15]2[C:10]([NH:9][C:8]3[C:3]([F:2])=[C:4]([NH:32][S:33]([C:36]4[CH:40]=[CH:39][O:38][CH:37]=4)(=[O:34])=[O:35])[CH:5]=[CH:6][C:7]=3[F:31])=[N:11][CH:12]=[CH:13][CH:14]=2)=[C:17]2[C:21]([NH:20][CH:19]=[N:18]2)=[N:22][CH:23]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
N-(2,4-difluoro-3-(3-(9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)pyridin-2-ylamino)phenyl)furan-3-sulfonamide
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1NC1=NC=CC=C1C1=C2N=CN(C2=NC=N1)C1OCCCC1)F)NS(=O)(=O)C1=COC=C1
|
Name
|
target compound
|
Quantity
|
16 mg
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared at Step 10
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
WASH
|
Details
|
the reactant was washed with an aqueous solution of sodium hydrogen carbonate and salt water
|
Type
|
EXTRACTION
|
Details
|
After extraction with ethylacetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried with sulfuric anhydride magnesium and vacuum
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=C2NC=NC2=C1C=1C(=NC=CC1)NC=1C(=C(C=CC1F)NS(=O)(=O)C1=COC=C1)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |